Structural Divergence from API and Active Metabolites: Absence of Pharmacologically Essential Heptenoic Acid Moiety
Unlike the parent drug Rosuvastatin calcium and its active metabolite N-Desmethyl Rosuvastatin, this compound is a truncated intermediate lacking the (3R,5S)-3,5-dihydroxyhept-6-enoic acid side chain [1]. This structural distinction is critical: it confers no HMG-CoA reductase inhibitory activity, thereby classifying the compound as a process-related impurity rather than a pharmacologically relevant entity [2].
| Evidence Dimension | Structural Feature |
|---|---|
| Target Compound Data | Pyrimidine core with methylsulfonamide and hydroxymethyl substituents; lacks heptenoic acid side chain. |
| Comparator Or Baseline | Rosuvastatin calcium: Contains (3R,5S)-3,5-dihydroxyhept-6-enoic acid moiety; N-Desmethyl Rosuvastatin: Contains identical side chain with N-demethylated sulfonamide. |
| Quantified Difference | Absence of the entire dihydroxyheptenoic acid side chain (difference of >10 carbon atoms and multiple functional groups). |
| Conditions | Structural analysis based on IUPAC nomenclature and synthetic pathway documentation. |
Why This Matters
This structural divergence mandates the use of a distinct reference standard for accurate quantification and method validation, as it will not co-elute with or be detected using methods optimized for the API or active metabolites.
- [1] Pharmaffiliates. N-(4-(4-Fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)methanesulfonamide. Product Page. Accessed 2024. View Source
- [2] Santa Cruz Biotechnology. 5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin. Product Page. Accessed 2024. View Source
